6-Fluoro-3-isobutyl-1H-indole
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Overview
Description
6-Fluoro-3-isobutyl-1H-indole is a chemical compound with the formula C12H14FN . It is used in the synthesis of tryptophan dioxygenase inhibitors pyridyl-ethenyl-indoles, which act as potential anticancer immunomodulators .
Synthesis Analysis
One of the methods for synthesizing indoles like this compound is the Fischer indolisation–N-alkylation sequence . This one-pot, three-component protocol is rapid, operationally straightforward, and generally high yielding . It uses readily available building blocks such as aryl hydrazines, ketones, and alkyl halides to generate densely substituted indole products .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring fused with a pyrrole ring, forming an indole structure . The compound has a fluorine atom at the 6th position and an isobutyl group at the 3rd position of the indole structure .Chemical Reactions Analysis
The Fischer indolisation–N-alkylation sequence is a key reaction involved in the synthesis of this compound . This reaction is robust, clean, and high-yielding, generating minimal quantities of by-products .Physical And Chemical Properties Analysis
This compound is a substance with the chemical formula C12H14FN . Its molecular weight is 191.24 . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Synthesis and Functionalization of Indoles
Indoles, including those with substitutions like 6-Fluoro-3-isobutyl-1H-indole, play a significant role in organic chemistry due to their presence in biologically active compounds. Palladium-catalyzed reactions have been highlighted as versatile methods for the synthesis and functionalization of indoles. These reactions are particularly valued for their tolerance to various functionalities, making them suitable for complex molecule applications (Cacchi & Fabrizi, 2005).
Novel Syntheses of Fluoroindoles
The development of methods to synthesize fluorinated indoles, akin to this compound, includes techniques such as fluoroacetylation without the need for catalysts or additives. Such processes yield fluoromethyl indol-3-yl ketones, demonstrating the synthetic utility and potential application of these compounds in creating fine chemicals, pharmaceutical intermediates, and active ingredients efficiently (Yao et al., 2016).
Biological and Chemical Significance of Indoles
Indole structures, including modifications like this compound, are critically important across various fields, including drug discovery and biochemistry. They serve as a backbone for numerous natural and synthetic molecules with significant biological activities. Recent achievements emphasize the relevance of indole derivatives in medical, agricultural, and pharmacological research, showcasing their versatility and potential in creating new therapeutic agents and fungicides (Kaushik et al., 2013).
Fluorination and Drug Discovery
The study of fluorinated indoles, such as this compound, contributes to understanding the impact of fluorination on physicochemical properties relevant to drug discovery. Research into different fluorination patterns on indole derivatives has provided insights into how these modifications can affect lipophilicity, solubility, and metabolic stability, which are crucial factors in the development of new pharmaceuticals (Huchet et al., 2015).
Photophysical Properties of Fluorinated Indoles
Fluorinated indoles, similar to this compound, have been studied for their excited-state dynamics, which are important for applications in fluorescent probes and bioimaging. The position-dependent study of fluorine substitution on indole rings reveals how these modifications influence the electronic nature of the excited states, affecting the fluorophores' properties and applications (Wilke et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Biochemical Analysis
Cellular Effects
Indole derivatives have been reported to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Molecular Mechanism
Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects .
Metabolic Pathways
Indole itself is a product of the metabolism of tryptophan, an essential amino acid, by gut microorganisms .
properties
IUPAC Name |
6-fluoro-3-(2-methylpropyl)-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN/c1-8(2)5-9-7-14-12-6-10(13)3-4-11(9)12/h3-4,6-8,14H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLXRBGLNTHVBOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CNC2=C1C=CC(=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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